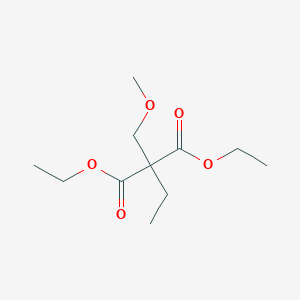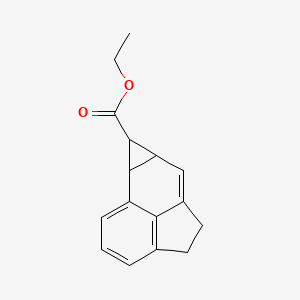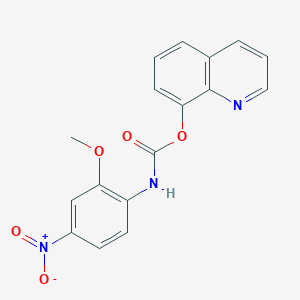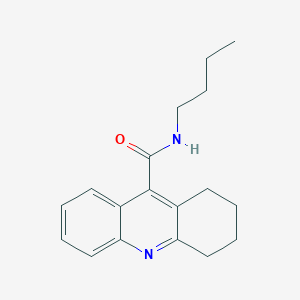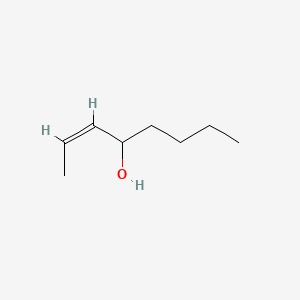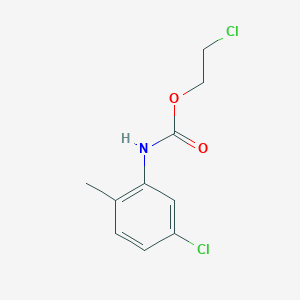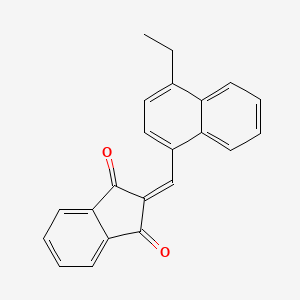![molecular formula C12H17ClO B11958433 [3-Chloro-1-(1-methylethoxy)propyl]benzene CAS No. 6965-76-0](/img/structure/B11958433.png)
[3-Chloro-1-(1-methylethoxy)propyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Chloro-1-(1-methylethoxy)propyl]benzene: is an organic compound with the molecular formula C12H17ClO and a molecular weight of 212.717 g/mol . It is commonly used in various industrial applications and scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-1-(1-methylethoxy)propyl]benzene typically involves the reaction of benzene with 3-chloro-1-(1-methylethoxy)propane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to high temperatures and pressures. The process is optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
[3-Chloro-1-(1-methylethoxy)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: and are commonly used reducing agents.
Substitution Reagents: Sodium hydroxide and potassium hydroxide are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones , while reduction can produce alkanes .
Aplicaciones Científicas De Investigación
[3-Chloro-1-(1-methylethoxy)propyl]benzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to cellular processes and enzyme interactions.
Medicine: Research on potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [3-Chloro-1-(1-methylethoxy)propyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors , altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- [3-Chloro-1-(1-methylethoxy)propane]
- [3-Chloro-1-(1-methylethoxy)propyl]toluene
- [3-Chloro-1-(1-methylethoxy)propyl]phenol
Uniqueness
Compared to similar compounds, [3-Chloro-1-(1-methylethoxy)propyl]benzene is unique due to its specific chemical structure and reactivity . The presence of the benzene ring and the chlorine atom provides distinct properties that make it valuable in various applications .
Propiedades
Número CAS |
6965-76-0 |
|---|---|
Fórmula molecular |
C12H17ClO |
Peso molecular |
212.71 g/mol |
Nombre IUPAC |
(3-chloro-1-propan-2-yloxypropyl)benzene |
InChI |
InChI=1S/C12H17ClO/c1-10(2)14-12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Clave InChI |
TZGSPUYRMKYMEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(CCCl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


